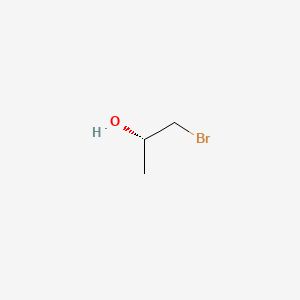

(2S)-1-bromo-2-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-bromopropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGOLYBUWCMMMY-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348876 | |

| Record name | (2S)-1-bromo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16088-60-1 | |

| Record name | 1-Bromo-2-propanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1-bromo-2-propanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-1-bromo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-2-PROPANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S33341KT5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Analysis of Enantiomeric Purity

Determination of Absolute Configuration

The spatial arrangement of atoms in (2S)-1-bromo-2-propanol is unequivocally established through a combination of advanced analytical techniques.

Advanced Spectroscopic Methods for Configurational Assignment (e.g., NOE-NMR)

While direct Nuclear Overhauser Effect (NOE) NMR studies specifically for this compound are not extensively documented in readily available literature, the principles of this technique are crucial for determining the relative stereochemistry in acyclic molecules. By irradiating specific protons and observing which other protons show an enhanced signal, the through-space proximity of atoms can be determined. For chiral halohydrins, this method can help in elucidating the preferred conformations in solution, which is a key step in assigning the absolute configuration when combined with other data.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical methods, such as Electronic Circular Dichroism (ECD), are powerful for determining the absolute configuration of chiral molecules. acs.orgresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. acs.org For this compound, the experimental ECD spectrum would be compared with spectra predicted by computational methods, like time-dependent density functional theory (TD-DFT), for the (S) and (R) enantiomers. researchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net For instance, studies on similar chiral molecules have shown that the sign and intensity of Cotton effects are highly sensitive to the spatial arrangement of the chromophores relative to the chiral center. acs.org

X-ray Crystallography for Related Chiral Halohydrins

X-ray crystallography provides the most definitive determination of absolute configuration. This technique involves diffracting X-rays through a single crystal of a compound to determine the precise three-dimensional arrangement of its atoms. While obtaining a suitable crystal of the liquid this compound itself can be challenging, the absolute configuration is often confirmed by derivatizing it into a crystalline solid. For related chiral halohydrins, X-ray analysis of a suitable derivative allows for the unambiguous assignment of the stereocenter. acs.org The determined configuration of the derivative can then be correlated back to the original halohydrin, provided the stereocenter was not altered during the derivatization process.

Quantitative Assessment of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is crucial for applications where only one enantiomer is desired.

Chiral Gas Chromatography (GC) Methodologies

Chiral Gas Chromatography (GC) is a widely used technique for separating and quantifying enantiomers. This method employs a capillary column coated with a chiral stationary phase (CSP). For the analysis of this compound and related compounds, cyclodextrin-based CSPs are often effective. pnas.org The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation on the chromatogram. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess. Complexation gas chromatography using metal complexes with chiral ligands, such as nickel- and manganese-bis-3-heptafluorobutyryl-1R-camphorate, has also been successfully used to determine the enantiomeric composition of related intermediates. lookchem.com

| Stationary Phase Type | Example | Application Notes |

|---|---|---|

| Cyclodextrin-based | β-cyclodextrin | Commonly used for the separation of a wide range of chiral compounds, including alcohols and halocarbons. pnas.org |

| Metal Complex | Nickel-bis-3-heptafluorobutyryl-1R-camphorate | Used in complexation gas chromatography for accurate enantiomeric composition measurement of intermediates. lookchem.com |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another powerful technique for the enantioseparation and quantification of enantiomeric excess. rsc.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.net For the analysis of this compound, a normal-phase HPLC method might be employed using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326). rsc.orgresearchgate.net The enantiomers exhibit different affinities for the chiral stationary phase, resulting in their separation. A UV detector is typically used for detection, and the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

| Column Type | Mobile Phase Example | Flow Rate | Detection |

|---|---|---|---|

| Daicel Chiralpak AD-H (amylose-based) | Hexane/iso-propanol (90/10) | 1.0 mL/min | UV rsc.org |

| Chiralcel ODH (cellulose-based) | n-hexane/isopropanol (80:20) | 0.5 mL/min | UV (254 nm) researchgate.net |

Normal-Phase Chiral HPLC Techniques

Normal-phase HPLC is a frequently used mode for chiral separations, often employing polysaccharide-based or Pirkle-type CSPs. csfarmacie.czchromatographyonline.com In this mode, a nonpolar mobile phase, typically a mixture of an alkane like hexane or heptane (B126788) and a small amount of a polar modifier such as an alcohol, is used. csfarmacie.czresearchgate.net The choice of the alcohol modifier, most commonly 2-propanol, can significantly influence the chiral resolution by interacting with the CSP through hydrogen bonding. csfarmacie.czresearchgate.net

Research has shown that for the separation of brominated compounds and other chiral molecules, various normal-phase conditions have been successfully applied. For instance, the enantiomers of derivatives of a related compound, (RS)-1-bromo-3-chloro-2-propanol, were separated using a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol (80:20 v/v). researchgate.net This highlights the utility of polysaccharide-based columns for resolving halogenated propanols.

Screening studies on a wide range of chiral compounds often utilize a set of polysaccharide-based columns like Chiralpak AD-H, Chiralcel OD-H, and Chiralcel OJ-H with mobile phases containing n-hexane or heptane and either ethanol (B145695) or 2-propanol. chromatographyonline.comresearchgate.net For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are incorporated into the mobile phase to improve peak shape and resolution. chromatographyonline.comresearchgate.net

Table 1: Examples of Normal-Phase Chiral HPLC Conditions for Related Compounds

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Analyte | Reference |

|---|---|---|---|---|---|

| Chiralcel OD-H | n-hexane:isopropanol (80:20 v/v) | 0.5 | 254 nm | Phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol | researchgate.net |

| Chiralpak AD-H | n-hexane:2-propanol (90:10 v/v) | 1.0 | 254 nm | General screening for basic compounds | chromatographyonline.com |

| Chiralcel OD-H | n-hexane:ethanol (90:10 v/v) | 1.0 | Not Specified | General screening for acidic compounds | chromatographyonline.com |

| Diacel Chiralcel OD | n-hexane:ethanol:isopropanol (18:2:1 v/v/v) + 0.1% acetic acid | Not Specified | Not Specified | 10-hydroxycarbazepine enantiomers | mdpi.com |

Reversed-Phase Chiral HPLC Techniques

Reversed-phase (RP) chiral HPLC offers a complementary approach to normal-phase chromatography and is particularly advantageous for its compatibility with mass spectrometry (MS) detection. sigmaaldrich.comchromatographytoday.com In this mode, a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is used with a hydrophobic stationary phase. sigmaaldrich.com

While direct RP-HPLC methods for this compound are less commonly detailed in readily available literature, the principles of the technique are well-established for a wide array of chiral compounds. Polysaccharide-based CSPs can be operated in reversed-phase mode, often showing different enantioselectivity compared to normal-phase conditions. chromatographytoday.com For instance, a study on over 200 racemates utilized cellulose and amylose-based CSPs in reversed-phase mode with mobile phases consisting of acetonitrile or methanol and aqueous buffers like ammonium (B1175870) bicarbonate or ammonium acetate (B1210297). chromatographytoday.com

The separation of 1-bromo-2-propanol (B8343) (racemic) has been demonstrated on a Newcrom R1 column, which is a reverse-phase column, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring MS compatibility, formic acid can be substituted for phosphoric acid. sielc.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are also versatile and can be used in reversed-phase mode, often with a pH range of 3-7. sigmaaldrich.com

Table 2: General Reversed-Phase Chiral HPLC Conditions

| Chiral Stationary Phase Type | Mobile Phase Composition | Key Considerations | Reference |

|---|---|---|---|

| Polysaccharide-based | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium bicarbonate) | Decreasing organic modifier percentage can increase retention and enantioselectivity. | chromatographytoday.com |

| Macrocyclic Glycopeptide | Water/Organic modifier with buffer | Effective for ionizable molecules; pH control is important. | sigmaaldrich.com |

| Newcrom R1 (Reverse-Phase) | Acetonitrile, water, and phosphoric acid (or formic acid for MS) | Suitable for the analysis of 1-bromo-2-propanol. | sielc.com |

Alternative Chromatographic Resolution Techniques (e.g., Supercritical Fluid Chromatography for Derivatives)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analyses and higher efficiency than HPLC. psu.edufagg.beresearchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic modifier like methanol, ethanol, or 2-propanol. psu.edufagg.be

The principles of SFC are well-suited for the analysis of chiral compounds, including derivatives of halogenated alcohols. The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss in separation efficiency. psu.edufagg.be Chiral stationary phases used in HPLC, such as polysaccharide and Pirkle-type CSPs, are also widely used in SFC. psu.edu

The choice of the organic modifier in SFC is crucial and can significantly impact enantioselectivity. fagg.be For many applications, carbon dioxide-alcohol mixtures have proven effective. psu.edu The use of packed columns in SFC is common for both analytical and preparative-scale separations of chiral molecules in the pharmaceutical industry. researchgate.net While specific SFC methods for underivatized this compound are not extensively documented, the technique is highly applicable to its derivatives and related chiral compounds. The coupling of SFC with other chromatographic techniques, such as in two-dimensional chromatography (LCxSFC), offers enhanced separation power for complex samples containing isomers. chromatographyonline.com

Table 3: General Parameters for Chiral SFC

| Parameter | Typical Conditions | Influence on Separation | Reference |

|---|---|---|---|

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., methanol, ethanol, 2-propanol) | The type and concentration of the modifier affect solvent strength and enantioselectivity. | psu.edufagg.be |

| Stationary Phase | Polysaccharide-based (e.g., Chiralcel, Chiralpak), Pirkle-type | Similar to HPLC, the choice of CSP is critical for achieving chiral recognition. | psu.edu |

| Flow Rate | Higher than typical HPLC (e.g., up to 5.0 mL/min for analytical) | Enables faster analysis times. | fagg.be |

| Pressure | e.g., 230 bar | Influences the density and solvating power of the supercritical fluid. | psu.edu |

Conformational Analysis and Intramolecular Interactions

Theoretical and Spectroscopic Investigations of Conformational Isomerism

The conformational isomerism of (2S)-1-bromo-2-propanol has been a subject of both theoretical calculations and spectroscopic analysis. These studies aim to identify the most stable conformations and quantify their relative populations.

Analysis of Gauche Conformations and Their Prevalence in Solution and Gas Phase

Theoretical and spectroscopic analyses have consistently shown that conformers with the Br-C-C-O dihedral angle in a gauche orientation are significantly favored for 1-bromo-2-propanol (B8343), both in the gas phase and in solution. researchgate.netebi.ac.ukresearchgate.netresearchgate.netchemsrc.com This preference for the gauche conformation over the anti conformation is a noteworthy finding, especially considering the steric bulk of the bromine and hydroxyl groups. researchgate.net The gauche effect, an attractive interaction that stabilizes the gauche conformer, is more pronounced than the steric hindrance that would typically favor an anti arrangement. researchgate.netresearchgate.net

The prevalence of the gauche conformation is a key factor in understanding the stereochemical control in halohydrins, a common motif in many pharmaceutical and agrochemical compounds. ebi.ac.ukresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Coupling Constants in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Specifically, the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. researchgate.net

For 1-bromo-2-propanol, the analysis of coupling constants for the diastereotopic methylene (B1212753) hydrogens has been instrumental in confirming the strong prevalence of the gauche conformer. researchgate.netebi.ac.ukresearchgate.netresearchgate.net By measuring these coupling constants, researchers can estimate the relative populations of the different rotational isomers (rotamers) in solution. researchgate.net This experimental data has shown a consistent trend that aligns with theoretical calculations, indicating a significant preference for the gauche orientation of the Br-C-C-O fragment. researchgate.netresearchgate.net

Table 1: Representative NMR Coupling Constant Data for Conformational Analysis

| Parameter | Description | Significance in Conformational Analysis |

|---|---|---|

| ³J(H,H) | Three-bond proton-proton coupling constant | Provides information about the dihedral angle between vicinal protons, allowing for the determination of relative conformer populations. researchgate.netucalgary.ca |

Infrared (IR) Spectroscopic Insights into Conformational Preferences

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its conformation. nist.gov In the case of halohydrins like 1-bromo-2-propanol, the position and intensity of the O-H and C-Br stretching bands can offer clues about intramolecular interactions, such as hydrogen bonding, and the equilibrium between different conformers. researchgate.net

Studies on related halohydrins have shown that the analysis of the C-Br stretching mode can be used to quantitatively assess the conformational isomerism. researchgate.net Although a detailed IR conformational analysis specifically for this compound is not extensively documented in the provided results, the principles from similar molecules suggest that IR spectroscopy can be a complementary technique to NMR for understanding its conformational preferences. researchgate.netresearchgate.net

Computational Elucidation of Stereoelectronic Effects

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate electronic effects that dictate molecular conformation.

Density Functional Theory (DFT) Studies on Conformational Energetics

Density Functional Theory (DFT) calculations have been employed to investigate the conformational energetics of 1-bromo-2-propanol. researchgate.netarxiv.org These theoretical studies allow for the calculation of the relative energies of different conformers, providing a theoretical basis for the experimentally observed preferences. DFT calculations have confirmed that the gauche conformer of 1-bromo-2-propanol is indeed more stable than the anti conformer. researchgate.net These computational methods can also model the effect of the solvent on the conformational equilibrium, further bridging the gap between gas-phase theoretical models and solution-phase experimental observations. researchgate.net

Table 2: Theoretical Energetic Data for Conformational Isomers of 1-halopropanols

| Conformer | Interaction Type | Relative Energy (kcal/mol) | Methodology |

|---|---|---|---|

| Gauche | Attractive (Gauche Effect) | Lower Energy (More Stable) | DFT, Ab initio calculations researchgate.netresearchgate.netresearchgate.net |

Hyperconjugation and its Role in Stereochemical Control

The preference for the gauche conformation in 1-bromo-2-propanol is attributed to a phenomenon known as hyperconjugation. researchgate.net Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. sit.edu.cn

In the case of 1-bromo-2-propanol, the key hyperconjugative interaction is believed to be the donation of electron density from the C-H bonding orbitals (σCH) to the antibonding orbital of the C-Br bond (σ*C-Br). researchgate.net This interaction is most effective when the C-H and C-Br bonds are in a gauche or anti-periplanar arrangement. The sum of these hyperconjugative interactions in the gauche conformer is thought to be greater than in the anti conformer, thus stabilizing the gauche orientation. researchgate.net It has been calculated that this hyperconjugation is the primary reason for the observed gauche effect, rather than an intramolecular hydrogen bond between the hydroxyl group and the bromine atom. ebi.ac.ukresearchgate.net This stereoelectronic control has significant implications for the reactivity and properties of halohydrins. researchgate.net

Analysis of Intramolecular Hydrogen Bonding in Halohydrins

The conformational landscape of halohydrins, a class of compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, is a subject of significant interest in stereochemistry. The rotational isomerism in these molecules is governed by a delicate interplay of steric, electrostatic, and stereoelectronic effects. A key feature often influencing the conformational preference is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom. This section delves into the detailed research findings concerning these intramolecular interactions, with a particular focus on this compound.

Theoretical and spectroscopic investigations have been instrumental in elucidating the conformational preferences of halohydrins. Studies on 1-chloro- and 1-bromo-2-propanol have revealed that conformers with the halogen and oxygen atoms in a gauche orientation are significantly more prevalent than those with an anti arrangement, both in the gas phase and in solution. acs.orgacs.org This preference is a departure from simple steric considerations, which would favor the less hindered anti conformation.

The stability of the gauche conformers is attributed to a combination of factors, including the potential for an intramolecular hydrogen bond (X···HO) and hyperconjugative interactions. acs.org Natural Bond Orbital (NBO) analysis, a computational method used to study orbital interactions, has shown that hyperconjugation, specifically the donation of electron density from an oxygen lone pair to the antibonding orbital of the C-Br bond (n_O → σ*_C-Br), plays a crucial role in stabilizing the gauche arrangement. acs.orguni-muenchen.de This "gauche effect" is a well-documented phenomenon in systems containing electronegative substituents.

Quantum Theory of Atoms in Molecules (QTAIM) calculations have been employed to further probe the nature of the intramolecular interactions. acs.orgrsc.org This method analyzes the electron density distribution to identify and characterize chemical bonds and other interactions. While the gauche conformer, with the hydroxyl hydrogen oriented towards the bromine atom, suggests the presence of an intramolecular hydrogen bond, QTAIM and NBO analyses indicate that the stabilization from hyperconjugation is the more dominant force. acs.org

The relative energies of the different conformers of 1-bromo-2-propanol have been calculated using various levels of theory. These calculations consistently show the lower energy of the gauche conformers compared to the anti conformers. The following table summarizes the calculated relative energies for the stable conformers of 1-bromo-2-propanol. The conformer notation describes the dihedral angles of the Br-C-C-O and H-O-C-C fragments, respectively.

Calculated Relative Energies of 1-Bromo-2-propanol Conformers

Relative energies (in kJ/mol) of the stable conformers of 1-bromo-2-propanol calculated at the B3LYP/aug-cc-pVDZ level of theory in the gas phase. The g'g conformer is the most stable and is used as the reference (0.00 kJ/mol).

| Conformer | Br-C-C-O Dihedral Angle (°) | H-O-C-C Dihedral Angle (°) | Relative Energy (kJ/mol) |

|---|---|---|---|

| g'g | 63.0 | 303.3 | 0.00 |

| gg' | 300.1 | 60.5 | 0.46 |

| g't | 62.8 | 180.4 | 3.77 |

| gt | 298.9 | 179.8 | 4.23 |

| ag | 178.9 | 298.3 | 6.90 |

| ag' | 178.6 | 64.2 | 7.11 |

| aa | 179.3 | 180.0 | 10.38 |

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide experimental evidence to support the computational findings. acs.orgpearson.com The analysis of vicinal spin-spin coupling constants (³JHH) between the diastereotopic methylene protons and the adjacent methine proton allows for the determination of the dominant dihedral angle and, consequently, the preferred conformation. acs.org For 1-bromo-2-propanol, these NMR studies confirm the prevalence of the gauche conformers in solution. acs.org

Vibrational spectroscopy, specifically the analysis of the O-H stretching frequency in the infrared (IR) spectrum, can also offer insights into intramolecular hydrogen bonding. msu.edu In the absence of hydrogen bonding, the O-H stretch appears at a higher wavenumber. When an intramolecular hydrogen bond is present, the O-H bond is weakened, leading to a shift to a lower wavenumber (a red shift). The magnitude of this shift is often correlated with the strength of the hydrogen bond. For halohydrins, the extent of this shift is influenced by the nature of the halogen atom.

The table below presents key parameters related to the intramolecular interactions in the most stable gauche conformer of 1-bromo-2-propanol.

Intramolecular Interaction Parameters for the Most Stable Conformer of 1-Bromo-2-propanol

Calculated parameters for the g'g conformer of 1-bromo-2-propanol, providing insights into the nature of the intramolecular hydrogen bond and hyperconjugative interactions.

| Parameter | Value | Method/Description |

|---|---|---|

| H···Br Distance | 2.85 Å | Calculated internuclear distance |

| O-H···Br Angle | 110° | Calculated bond angle |

| O-H Vibrational Frequency Shift (Δν) | ~20-30 cm⁻¹ | Estimated red shift compared to a non-bonded OH group |

| NBO Interaction Energy (n_O → σ*_C-Br) | ~5-10 kJ/mol | Stabilization energy from hyperconjugation |

Advanced Synthetic Methodologies for Enantiomerically Pure 2s 1 Bromo 2 Propanol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to chiral molecules from prochiral precursors, avoiding the 50% theoretical yield limit of classical kinetic resolutions. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Both metal-based and organic catalysts have been successfully employed for the synthesis of chiral halohydrins.

Metal-Catalyzed Asymmetric Reductions: The most direct catalytic approach to (2S)-1-bromo-2-propanol is the asymmetric reduction of the prochiral ketone, 1-bromo-2-propanone. This transformation has been achieved with high efficiency and enantioselectivity using transition metal catalysts complexed with chiral ligands. Metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) are commonly used for asymmetric transfer hydrogenation (ATH) of ketones. ua.es In these reactions, a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, is used in place of molecular hydrogen. The chiral information is transferred from a ligand bound to the metal center to the substrate during the reduction step. For instance, the in-situ generated complex from [RuCl₂(p-cymene)]₂ and a chiral diamine ligand can effectively catalyze the ATH of α-bromo ketones, yielding the corresponding bromohydrins with excellent yields and enantioselectivities. ua.es

Iron, a more sustainable and earth-abundant metal, has also emerged as a powerful catalyst for the asymmetric reduction of ketones. bohrium.com

Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules as catalysts, offers a complementary approach. nih.govresearchgate.net Chiral amines and amino acids have been shown to catalyze the formation of chiral halohydrins. For example, the aldol (B89426) reaction between chloroacetone (B47974) and various aldehydes, catalyzed by L-tert-leucine, can produce α-chloro-β-hydroxy ketones with high anti-selectivity and enantioselectivity. cjcatal.com A similar strategy can be envisioned for bromoacetone (B165879) to access the desired bromohydrin precursor.

Another organocatalytic strategy involves the regioselective ring-opening of achiral epoxides (like propylene (B89431) oxide) with a halide source. Novel catalysts, such as calix lookchem.compyrrole, have been shown to facilitate the reaction between epoxides and elemental bromine or iodine, yielding the corresponding vicinal halohydrins in good to excellent yields. researchgate.net While this specific example does not induce chirality, the development of chiral versions of such catalysts could provide a direct pathway to this compound.

Table 1: Examples of Catalytic Asymmetric Synthesis of Chiral Halohydrins This table presents data for analogous reactions, as specific data for this compound was not detailed in the surveyed literature.

| Precursor | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| α-Bromo Ketones (general) | [RuCl₂(p-cymene)]₂ / Chiral Diamine Ligand | Chiral β-Bromo Alcohols | Excellent | Excellent | ua.es |

| Chloroacetone + Aldehyde | L-tert-leucine | α-Chloro-β-hydroxy ketone | Excellent | High | cjcatal.com |

| 1-Bromo-2-octanone | Recombinant Whole Cells (LkADH) | (S)-1-Bromo-2-octanol | Not specified | Not specified | mdpi.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wordpress.com After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. This strategy has been applied to the synthesis of chiral halohydrins from α,β-unsaturated carboxylic acid derivatives. lookchem.comiitkgp.ac.in

In this approach, an achiral α,β-unsaturated acid is first coupled to a chiral auxiliary, such as an Oppolzer's sultam. researchgate.net The resulting chiral α,β-unsaturated N-acyl sultam is then subjected to a halohydrin-forming reaction. For example, using N-bromosuccinimide (NBS) as the bromine source and a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) in aqueous acetonitrile (B52724), the bromohydroxylation proceeds with complete regioselectivity and anti-selectivity. lookchem.comiitkgp.ac.in The chiral auxiliary guides the approach of the electrophilic bromine, leading to a diastereomeric excess of one of the two possible anti-bromohydrin products. Subsequent cleavage of the auxiliary releases the enantiomerically enriched α-bromo-β-hydroxy acid derivative, a close analogue of the target molecule. While this method provides access to highly functionalized chiral building blocks, it requires additional steps for attaching and removing the auxiliary.

Table 2: Diastereoselective Bromohydroxylation using a Chiral Auxiliary

| Substrate | Catalyst/Reagent | Diastereomeric Ratio (anti/syn) | Yield (%) | Reference |

|---|---|---|---|---|

| (2R)-N-cinnamoylbornanesultam | Yb(OTf)₃ / NBS | Moderate d.r. | Good | lookchem.com |

| General Chiral α,β-Unsaturated Carboxylic Acid Derivatives | Yb(OTf)₃ / N-halosuccinimide | up to 82:18 | Good | iitkgp.ac.in |

Enantioselective Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reductions of Prochiral Precursors)

Biocatalytic Transformations and Kinetic Resolutions

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. These methods are increasingly favored for their sustainability and efficiency in producing enantiopure compounds.

Kinetic resolution is a widely used technique for separating a racemic mixture. It relies on the differential reaction rate of a chiral catalyst, such as an enzyme, with the two enantiomers of the substrate. Lipases are a class of enzymes frequently used for the resolution of racemic alcohols via enantioselective acylation (transesterification) or hydrolysis. mdpi.com

In the resolution of racemic 1-bromo-2-propanol (B8343), a lipase (B570770) can selectively acylate one enantiomer (e.g., the (R)-enantiomer) using an acyl donor like vinyl acetate (B1210297), leaving the unreacted (S)-enantiomer (this compound) in high enantiomeric excess. The reaction ideally stops at 50% conversion, at which point the acylated product and the remaining alcohol can be separated. The success of this method is quantified by the enantiomeric ratio (E-value), where a high E-value indicates high selectivity. Research on analogous compounds, such as 3-bromo-1-phenoxy-2-propanol, has shown that lipases like Candida antarctica lipase B (CALB) are highly effective. cdnsciencepub.com The selectivity and reaction rate can be finely tuned by optimizing reaction parameters such as the solvent and water activity. cdnsciencepub.com For instance, in the resolution of 3-bromo-1-phenoxy-2-propanol, increasing water activity enhanced the E-values in all tested solvents. cdnsciencepub.com

Table 3: Lipase-Catalyzed Kinetic Resolution of Brominated Propanol Derivatives

| Substrate | Enzyme | Acyl Donor | Product (Unreacted Substrate) | Key Finding | Reference |

|---|---|---|---|---|---|

| (RS)-1-bromo-3-[4-(2-methoxy-ethyl)-phenoxy]-propan-2-ol | Pseudomonas fluorescens lipase | Vinyl butyrate | (R)-alcohol (ee >99.9%) | Excellent yield (>49.9%) and enantioselectivity | researchgate.net |

| (RS)-3-bromo-1-phenoxy-2-propanol | Candida antarctica lipase B (Novozyme 435) | Vinyl acetate | (S)-alcohol | E-values increased with higher water activity | cdnsciencepub.com |

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. mit.edu Whole-cell systems have the major advantage of containing all the necessary machinery for cofactor regeneration (e.g., NAD(P)H), which is essential for redox reactions like ketone reductions. mit.edu

The production of this compound can be achieved via the asymmetric reduction of 1-bromo-2-propanone using whole cells of microorganisms such as baker's yeast (Saccharomyces cerevisiae) or various bacteria and fungi. nih.govmdpi.com These organisms possess alcohol dehydrogenases (ADHs) that can reduce the ketone to the corresponding alcohol. The stereochemical outcome (whether the (S) or (R) alcohol is formed) depends on the specific ADH enzymes present in the chosen microorganism, which often follow Prelog's rule (delivering hydride to the Re face) or anti-Prelog's rule (delivering to the Si face). For example, a study on the bioreduction of various α-chloroalkyl arylketones found that baker's yeast provided the best yields and high enantiomeric ratios for the corresponding chlorohydrins. mdpi.comuniba.it Similarly, recombinant E. coli cells expressing a specific (S)-selective ADH from Lactobacillus kefir have been used to reduce 1-bromo-2-octanone to the corresponding (S)-alcohol, a process directly analogous to the synthesis of this compound. mdpi.com

Chemoenzymatic cascade reactions combine the advantages of both chemical catalysis and biocatalysis in a single pot, either sequentially or concurrently. This approach enhances efficiency by reducing the number of work-up and purification steps, saving time, and minimizing waste. core.ac.uk

A powerful chemoenzymatic strategy for producing chiral halohydrins involves a two-step, one-pot sequence. mdpi.com For example, a prochiral precursor can first be transformed using a chemical catalyst, and the resulting intermediate is then stereoselectively converted by an enzyme without isolation. One such reported cascade for a similar compound involved an organocatalytic aldol reaction to create a β-hydroxy ketone, which was then asymmetrically reduced by an ADH to yield a chiral 1,3-diol with high diastereoselectivity. mdpi.com

More advanced concurrent cascades have been developed where both the chemical catalyst and the biocatalyst are active in the same reaction medium simultaneously. An elegant example is the synthesis of enantiopure halohydrins from haloalkynes. [From initial search: 3, 6] This process uses a gold(I) catalyst for the regioselective hydration of the alkyne to an α-halomethyl ketone intermediate. Concurrently, a stereocomplementary alcohol dehydrogenase (ADH) reduces this ketone intermediate in situ to the desired chiral halohydrin with high yield and excellent enantioselectivity (up to >99% ee). The success of this cascade relies on the compatibility of the metal catalyst and the enzyme under mild, aqueous reaction conditions. [From initial search: 3, 6]

Whole-Cell Biocatalysis for Chiral Halohydrin Production

Chiral Pool Synthesis and Derivatization from Stereodefined Precursors

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. lookchem.comsathyabama.ac.in These precursors, such as amino acids, sugars, or hydroxy acids, already contain one or more defined stereocenters, which are then carried through a reaction sequence to form the target molecule. This approach elegantly bypasses the need for creating chirality from achiral sources.

Two prominent examples of chiral pool precursors for the synthesis of this compound are (S)-alanine and (S)-ethyl lactate (B86563).

Synthesis from (S)-Alanine: The natural amino acid (S)-alanine serves as an excellent starting point. The synthesis involves a key diazotization reaction to convert the amino group into a bromide with retention of configuration at the stereocenter.

The pathway proceeds in two main steps:

Diazotization/Bromination: (S)-Alanine is treated with sodium nitrite (B80452) (NaNO₂) and hydrobromic acid (HBr) at low temperatures. This in-situ generation of nitrous acid leads to a diazonium salt intermediate, which is subsequently displaced by a bromide ion to yield (2S)-2-bromopropanoic acid. quora.com

Reduction: The resulting carboxylic acid is then reduced to the primary alcohol. A common method involves conversion to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by reduction with a hydride agent like lithium aluminum hydride (LiAlH₄) to furnish this compound. oup.com

Synthesis from (S)-Ethyl Lactate: (S)-Ethyl lactate, a derivative of lactic acid produced by fermentation, is another valuable chiral precursor. researchgate.netsigmaaldrich.com A common strategy involves converting it into (S)-propylene oxide, a key chiral epoxide intermediate.

The synthetic route can be summarized as:

Intermediate Formation: (S)-Ethyl lactate is converted through a multi-step sequence into a chiral intermediate such as (S)-1,2-propanediol or a related tosylate. researchgate.net

Cyclization to Epoxide: This intermediate is then treated with a base to induce intramolecular cyclization, forming (S)-propylene oxide with high enantiomeric purity. researchgate.net

Regioselective Ring Opening: The final step is the regioselective opening of the epoxide ring with hydrobromic acid (HBr). The bromide ion preferentially attacks the less sterically hindered carbon (C1), yielding the desired this compound.

The table below summarizes these chiral pool approaches.

| Chiral Precursor | Key Intermediate(s) | Key Reagents & Reactions | Final Product |

|---|---|---|---|

| (S)-Alanine | (2S)-2-Bromopropanoic acid | 1. NaNO₂, HBr (Diazotization) 2. SOCl₂, then LiAlH₄ (Reduction) | This compound |

| (S)-Ethyl Lactate | (S)-Propylene Oxide | 1. Multi-step conversion to tosylate 2. Base (Cyclization) 3. HBr (Epoxide Opening) | This compound |

Classical Resolution Techniques for Racemic 1-Bromo-2-propanol

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While classical resolution often refers to the separation of diastereomeric salts formed with a chiral resolving agent, this method is less direct for alcohols which lack acidic or basic functionality. ru.nlwikipedia.org For substrates like 1-bromo-2-propanol, kinetic resolution is a more prevalent and highly effective technique. Kinetic resolution exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent, allowing one enantiomer to be separated from the other. oup.com

Enzymatic Kinetic Resolution: Biocatalysis, particularly using lipases, is a powerful tool for kinetic resolution. Lipases can selectively catalyze the acylation of one enantiomer in a racemic alcohol mixture, leaving the other enantiomer unreacted. The most widely used enzyme for this purpose is Lipase B from Candida antarctica (CALB), often immobilized on a solid support (e.g., Novozym 435). ntnu.no

The process typically involves:

Reaction: The racemic 1-bromo-2-propanol is mixed with an acyl donor, such as vinyl acetate or isopropenyl acetate, in an organic solvent in the presence of the lipase.

Selective Acylation: The lipase preferentially acylates the (R)-enantiomer, converting it to (R)-1-bromo-2-propyl acetate. The (S)-enantiomer reacts much more slowly and remains largely as the alcohol.

Separation: When the reaction reaches approximately 50% conversion, it is stopped. The remaining (S)-1-bromo-2-propanol and the newly formed (R)-ester can then be separated by standard techniques like column chromatography. Both products can be obtained with very high enantiomeric excess (ee). nih.govrsc.org

Non-Enzymatic Kinetic Resolution: Kinetic resolution can also be achieved using chiral metal complexes as catalysts. An example involves the asymmetric cyclization of racemic 1-bromo-2-propanol using a chiral cobalt(salen) complex in the presence of a base like potassium carbonate. oup.com In this reaction, the chiral catalyst preferentially facilitates the intramolecular Sₙ2 cyclization of one enantiomer—in this case, (S)-1-bromo-2-propanol—into (S)-propylene oxide. This leaves the unreacted starting material enriched in the (R)-enantiomer. By stopping the reaction at an appropriate conversion, the unreacted (R)-1-bromo-2-propanol can be recovered with enhanced optical purity. oup.com

The table below outlines these resolution methodologies.

| Resolution Method | Chiral Agent/Catalyst | Principle | Separated Products |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Selective acylation of the (R)-enantiomer | (S)-1-Bromo-2-propanol and (R)-1-Bromo-2-propyl acetate |

| Non-Enzymatic Kinetic Resolution | Chiral Cobalt(salen) complex | Selective cyclization of the (S)-enantiomer | (R)-1-Bromo-2-propanol and (S)-Propylene oxide |

Mechanistic Investigations of Chemical Transformations Involving 2s 1 Bromo 2 Propanol

Nucleophilic Substitution Reactions at the Brominated Carbon

Nucleophilic substitution reactions involving (2S)-1-bromo-2-propanol can proceed through two primary mechanisms: S_N2 and S_N1. The operative pathway is dictated by a variety of factors, including the nature of the nucleophile, the solvent, and the structure of the substrate itself.

Detailed Analysis of S_N2 Mechanisms and Inversion of Configuration

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process. wikipedia.org In this pathway, a nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.commedium.com This backside attack leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. medium.com As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom breaks. masterorganicchemistry.com

A hallmark of the S_N2 reaction is the inversion of configuration at the chiral center. masterorganicchemistry.commedium.comlibretexts.org For this compound, an S_N2 reaction will result in a product with an (R) configuration. This stereochemical outcome is a direct consequence of the backside attack, which can be likened to an umbrella inverting in a strong wind. medium.com The rate of an S_N2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction. masterorganicchemistry.commedium.com

Investigation of S_N1 Mechanisms, Carbocation Intermediates, and Racemization

In contrast to the S_N2 mechanism, the S_N1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. masterorganicchemistry.comlibretexts.org The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org This step is unimolecular, meaning its rate depends only on the concentration of the substrate. masterorganicchemistry.comopenstax.org

The carbocation intermediate is planar and sp2-hybridized. libretexts.orglibretexts.org In the second step, the nucleophile can attack the planar carbocation from either face with equal probability. masterorganicchemistry.comlibretexts.org This leads to the formation of a mixture of products with both retention and inversion of configuration. masterorganicchemistry.com If the starting material is a single enantiomer, such as this compound, the S_N1 reaction will produce a racemic mixture of the (S) and (R) products. masterorganicchemistry.comlibretexts.org However, complete racemization is not always observed, as ion pairing between the carbocation and the leaving group can sometimes shield one face of the carbocation from nucleophilic attack, leading to a slight excess of the inversion product. masterorganicchemistry.comopenstax.org

Factors Influencing S_N1/S_N2 Pathway Selectivity (e.g., Steric Hindrance, Solvent Effects)

The competition between the S_N1 and S_N2 pathways is influenced by several key factors:

Steric Hindrance: S_N2 reactions are highly sensitive to steric hindrance at the reaction center. aakash.ac.in Increased substitution around the carbon atom bearing the leaving group hinders the backside attack required for the S_N2 mechanism. masterorganicchemistry.com Therefore, primary alkyl halides are most reactive towards S_N2, followed by secondary, while tertiary alkyl halides are essentially unreactive. masterorganicchemistry.com Conversely, S_N1 reactions are favored by more substituted substrates because they can form more stable carbocations. libretexts.orgsavemyexams.com this compound is a secondary alcohol, and as such, can undergo both S_N1 and S_N2 reactions. chemguide.co.uk

Solvent Effects: The polarity of the solvent plays a crucial role in determining the reaction pathway. quora.com Polar protic solvents, such as water and alcohols, favor the S_N1 mechanism because they can stabilize the carbocation intermediate and the leaving group anion through solvation. libretexts.orglumenlearning.com Polar aprotic solvents, on the other hand, favor the S_N2 mechanism as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its nucleophilicity. aakash.ac.inlumenlearning.com

Nucleophile Strength: Strong nucleophiles, especially those with a negative charge, favor the S_N2 pathway. lumenlearning.com Weak or neutral nucleophiles, such as water or alcohols, favor the S_N1 mechanism because they are not strong enough to displace the leaving group in a concerted step and must wait for the formation of a carbocation. aakash.ac.inlumenlearning.com

| Factor | Favors S_N1 | Favors S_N2 |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Solvent | Polar Protic | Polar Aprotic |

| Nucleophile | Weak, Neutral | Strong, Anionic |

| Leaving Group | Good | Good |

Elimination Reactions for Alkene Formation

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions also proceed through two main mechanistic pathways: E1 and E2.

E1 and E2 Mechanisms and Stereochemical Requirements (e.g., Anti-periplanar Geometry)

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously to form a double bond. numberanalytics.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa A critical stereochemical requirement for the E2 mechanism is that the β-hydrogen and the leaving group must be in an anti-periplanar arrangement. ksu.edu.salibretexts.org This geometry allows for the proper orbital overlap necessary for the formation of the new π bond in the alkene product. ksu.edu.salibretexts.org

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the same rate-determining step as the S_N1 reaction: the formation of a carbocation intermediate. numberanalytics.com In the second step, a weak base removes a proton from a β-carbon, leading to the formation of an alkene. ksu.edu.sa The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com Unlike the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for an anti-periplanar geometry because the carbocation intermediate is planar. numberanalytics.com

Regioselectivity of Elimination (e.g., Zaitsev's Rule Applicability)

When an alkyl halide has more than one type of β-hydrogen, the elimination reaction can potentially form more than one alkene isomer. The regioselectivity of the elimination is often governed by Zaitsev's rule . libretexts.org This rule states that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. libretexts.orgchemistrysteps.com For this compound, elimination would lead to the formation of propene. libretexts.orgchemguide.co.uk In cases where different β-hydrogens are present, Zaitsev's rule generally applies to both E1 and E2 reactions, especially when a small, strong base is used in the E2 reaction. pressbooks.pubmsu.edu However, if a sterically bulky base is used in an E2 reaction, the less substituted alkene (the Hofmann product) may be favored due to steric hindrance. chemistrysteps.compressbooks.pub

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Base Strength | Weak base is sufficient | Strong base is required |

| Regioselectivity | Zaitsev's rule generally followed | Zaitsev's rule generally followed (unless a bulky base is used) |

| Intermediate | Carbocation | None (concerted) |

Hydrohalogenation and Halohydrin Formation Mechanistic Insights

The formation of 1-bromo-2-propanol (B8343) from propene in the presence of bromine and water is a classic example of halohydrin formation, a subset of electrophilic addition reactions. jove.comntu.edu.sg This transformation is highly regioselective, meaning one constitutional isomer is formed in preference to all others. masterorganicchemistry.com The mechanism explains why the bromine atom bonds to the terminal carbon (C1) and the hydroxyl group bonds to the internal carbon (C2).

The reaction is initiated by the interaction of the electron-rich π bond of the propene molecule with a bromine molecule (Br₂). The approaching alkene induces a dipole in the polarizable Br-Br bond, making one bromine atom electrophilic. chemguide.netchemguide.co.uk The π electrons from the alkene attack the electrophilic bromine atom, which in turn bonds to both carbons of the former double bond to form a cyclic intermediate known as a bromonium ion. jove.comchemguide.netlibretexts.org This three-membered ring is positively charged, with the charge residing on the bromine atom. chemguide.net The formation of this bridged ion is a key step that prevents the formation of a discrete carbocation and thus avoids potential carbocation rearrangements. libretexts.org

With the unsymmetrical propene, the bromonium ion is also unsymmetrical. The bond between the bromine and the more substituted carbon (C2) is longer and weaker than the bond to the less substituted carbon (C1). jove.comntu.edu.sg This imparts a partial positive charge on the carbon atoms, with a greater positive charge character developing on the more substituted C2. jove.comyoutube.com This is because a secondary carbocation is more stable than a primary one, and the transition state for ring-opening reflects this stability difference. stackexchange.com

In the second step of the mechanism, a nucleophile attacks the bromonium ion to open the ring. While the bromide ion (Br⁻) is a possible nucleophile, when the reaction is carried out in water, water molecules are present in a much higher concentration and act as the dominant nucleophile. libretexts.orgorgosolver.com Water attacks the carbon atom that can best support a positive charge, which is the more substituted C2. jove.comyoutube.comorgosolver.com This attack occurs from the side opposite to the bulky bromonium ion ring (anti-addition), leading to a specific stereochemical outcome. jove.commasterorganicchemistry.com

The nucleophilic attack by water results in the formation of a protonated halohydrin (an oxonium ion). jove.com In the final step, a water molecule or another base in the mixture removes a proton from the oxonium ion, yielding the neutral 1-bromo-2-propanol product and regenerating the acid catalyst (in the form of a hydronium ion). jove.comorgosolver.com The entire process results in the addition of Br to the less substituted carbon and OH to the more substituted carbon, a regioselectivity often referred to as following Markovnikov's rule, where the electrophilic species (in this case, the formal "Br+") adds to the carbon with more hydrogens. masterorganicchemistry.comstackexchange.com The reaction with propene, which is a prochiral molecule, results in the formation of a racemic mixture of this compound and (2R)-1-bromo-2-propanol, as the initial attack of bromine can occur on either face of the double bond with equal probability. ntu.edu.sgmasterorganicchemistry.com

Computational Mechanistic Studies

Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. rsc.orgmdpi.com These methods allow for the detailed characterization of reaction pathways, including the structures of transition states and the determination of energy barriers, offering insights that complement experimental findings. rsc.orgresearchgate.net

Quantum chemical calculations are instrumental in locating and characterizing the geometry of transition states (TS) for reactions involving this compound. rsc.orgfossee.in For instance, in the intramolecular SN2 reaction where the hydroxyl group of this compound attacks the carbon bearing the bromine atom to form propylene (B89431) oxide, computational models can precisely define the TS structure.

In a study investigating the dehalogenation of similar compounds, the transition state for a nucleophilic attack on a carbon-bromine bond was characterized by elongated C-Br and nucleophile-C bonds compared to the ground state reactants or products. chemrxiv.org For the cyclization of this compound, the TS would involve a specific arrangement where the oxygen atom of the deprotonated hydroxyl group (alkoxide) approaches the C1 carbon from the backside relative to the C-Br bond. Calculations would determine critical bond lengths and angles, such as the forming O-C1 bond and the breaking C1-Br bond. The TS is not a stable molecule but represents the highest energy point on the reaction coordinate connecting the reactant (the alkoxide of 1-bromo-2-propanol) and the product (propylene oxide). fossee.in

Computational studies on related epoxide formation and ring-opening reactions confirm that transition states for such SN2-type reactions can be accurately modeled. acs.orgscience.gov These models provide data on atomic charges, bond orders, and vibrational frequencies. A key characteristic of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion of the atoms along the reaction coordinate. fossee.in

| Parameter | Reactant (Alkoxide) | Transition State (TS) | Product (Epoxide) |

| Bond Length (C1-Br) | ~1.95 Å | ~2.30 Å | N/A |

| Bond Length (O-C1) | N/A | ~2.10 Å | ~1.45 Å |

| Bond Angle (O-C1-C2) | N/A | ~85° | ~60° |

| Imaginary Frequency | N/A | -450 cm⁻¹ | N/A |

This interactive table demonstrates how key geometric parameters change as the molecule moves from reactant to transition state to product.

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, maps the entire pathway from reactants to products, passing through the transition state. fossee.in This analysis confirms that the identified transition state indeed connects the intended reactants and products. The primary output of this analysis is a potential energy surface or a reaction energy profile. aip.org

The energy barrier, or activation energy (ΔG‡ or ΔE‡), is the difference in energy between the reactants and the transition state. fossee.in This value is crucial as it directly relates to the reaction rate; a higher energy barrier corresponds to a slower reaction. fossee.in Quantum chemical calculations can provide reliable estimates of these barriers. rsc.org

For example, computational studies on the dehalogenation of 1,2-dibromopropane, a structurally related compound, determined the activation barrier for the initial dehalogenation step to be approximately 19.4 kcal/mol. chemrxiv.org Similar calculations for the cyclization of this compound would quantify the energy required to reach the TS for epoxide formation. DFT studies on the Sharpless epoxidation, another complex reaction, have successfully calculated activation energies for various steps, demonstrating the capability of these methods to handle complex catalytic cycles and predict selectivity. nih.gov

A potential energy diagram for the base-induced cyclization of this compound would show the relative energies of the reactant alkoxide, the transition state, and the final products (propylene oxide and bromide ion). The height of the peak on this diagram represents the calculated activation energy. Such computational investigations can also compare competing reaction pathways, for instance, to determine if intramolecular substitution to form the epoxide is more or less favorable than intermolecular reactions under specific conditions. researchgate.net

| Species | Relative Energy (kcal/mol) |

| Reactant (Alkoxide + Na⁺) | 0.0 |

| Transition State | +20.5 |

| Product (Epoxide + NaBr) | -15.0 |

Strategic Applications As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Enantiomerically Enriched Pharmaceutical and Agrochemical Intermediates

(2S)-1-bromo-2-propanol serves as a crucial reagent in the synthesis of various pharmaceutical compounds. lookchem.com Its inherent chirality is instrumental in producing specific drug molecules with the desired three-dimensional arrangement necessary for therapeutic efficacy. lookchem.comepa.gov The compound is recognized for its applications in organic synthesis, particularly in the production of pharmaceuticals. lookchem.com

While direct applications in agrochemical synthesis are noted, specific examples often highlight structurally similar compounds. For instance, 1-Bromo-2-propanone, a related ketone, is a known intermediate in the synthesis of various agrochemicals. echemi.com A related chiral building block, (S)-(+)-3-bromo-2-methyl-1-propanol, acts as a precursor in the synthesis of the phase II mexiletine (B70256) metabolite, (R)-mexiletine N-carbonyloxy-β-D-glucuronide. chemicalbook.comsigmaaldrich.com Furthermore, this bromo-alcohol is used as a reagent in preparing pyrazolopyrimidinamine derivatives, which are investigated for their tyrosine and phosphinositide kinase inhibitory activity. chemicalbook.com The use of such chiral bromo-alcohols extends to the asymmetric Kumada cross-coupling reactions with aryl Grignard reagents, a process used to produce optically active propanoic acids which can be key structures in pharmaceuticals. google.com

Role in the Construction of Biologically Active Natural Products and Analogs

The precise stereochemistry of this compound and its analogs is leveraged to construct complex natural products where biological function is dependent on the correct enantiomeric form.

Chiral bromo-alcohols are valuable starting materials for synthesizing insect pheromones, which often require high stereochemical purity for biological activity.

Stink Bug Pheromones : A synthetic approach to the sex pheromones of Brazilian soybean stink bugs (e.g., Euschistus heros) utilizes (2RS)-2-methyl-3-hydroxy-1-bromopropane to prepare a key phosphonium (B103445) salt intermediate. scielo.br The commercial availability of this starting material in both enantiomeric forms allows for the synthesis of various stereoisomers of the final pheromone products. scielo.br

Cockroach Pheromones : To determine the absolute configuration of supellapyrone, the sex pheromone of the brown-banded cockroach Supella longipalpa, researchers synthesized a mixture of stereoisomers starting from (S)-3-bromo-2-methylpropanol. ncsu.edu This enantiopure starting material was crucial for creating a reference compound that, when analyzed, showed that only the (2′R,4′R)-isomer was biologically active, thus identifying the structure of the natural pheromone. ncsu.edu

The utility of chiral bromo-alcohols extends to the total synthesis of complex alkaloids and marine toxins. The related compound, (S)-(+)-3-bromo-2-methyl-1-propanol, has been specifically identified as a key precursor in the synthesis of several notable natural products. chemicalbook.comsigmaaldrich.com

(R)-(+)-Muscopyridine : This macrocyclic alkaloid, originally isolated from musk deer, can be synthesized using (S)-(+)-3-bromo-2-methyl-1-propanol as a chiral starting material. chemicalbook.comsigmaaldrich.comresearchgate.net

Polycavernoside A : This lethal toxin, isolated from red algae, has been a target of total synthesis. researchgate.net One strategy for synthesizing the aglycon core of Polycavernoside A involves fragments derived from chiral precursors like methyl (S)-3-hydroxy-2-methylpropionate, a compound closely related to the bromo-alcohol family. researchgate.net The use of (S)-(+)-3-bromo-2-methyl-1-propanol has also been cited as applicable in its synthesis. chemicalbook.comsigmaaldrich.com

(+)-Allopumiliotoxin 323B' : The synthesis of this dendrobatid alkaloid can also employ (S)-(+)-3-bromo-2-methyl-1-propanol as a chiral building block. chemicalbook.com

| Application | Specific Molecule Synthesized | Chiral Building Block Used in Literature |

| Pheromone Synthesis | Stink Bug Pheromone Component | (2RS)-2-methyl-3-hydroxy-1-bromopropane scielo.br |

| Pheromone Synthesis | (2′R,4′R)-Supellapyrone (Cockroach) | (S)-3-bromo-2-methylpropanol ncsu.edu |

| Natural Product Synthesis | (R)-(+)-Muscopyridine | (S)-(+)-3-bromo-2-methyl-1-propanol chemicalbook.comsigmaaldrich.com |

| Natural Product Synthesis | Polycavernoside A | (S)-(+)-3-bromo-2-methyl-1-propanol chemicalbook.comsigmaaldrich.com |

| Natural Product Synthesis | (+)-Allopumiliotoxin 323B' | (S)-(+)-3-bromo-2-methyl-1-propanol chemicalbook.com |

Pheromone Synthesis

Preparation of Chiral Functional Materials

The defined stereochemistry of this compound and its analogs is essential for creating advanced functional materials where chirality dictates macroscopic properties.

Chiral building blocks are fundamental to the creation of cholesteric or chiral nematic liquid crystals (N*LCs), which have unique optical properties. acs.orgresearchgate.net

Chiral Liquid Crystals : A scalable synthesis for cholesteric glassy liquid crystals has been developed using (S)-(+)-3-bromo-2-methylpropanol as the chiral building block. osti.gov This enantiomeric starting material is used to introduce chirality into the final molecular structure, resulting in materials that exhibit thermotropic and optical properties useful for applications like circular polarizers and reflectors. osti.gov The use of the (S)-(+) enantiomer leads to left-handed cholesteric materials, while the (R)-(-) enantiomer produces right-handed ones. osti.gov

Optically Active Reagents : The bromine atom in these compounds allows for the straightforward preparation of optically active Grignard reagents. These chiral organometallic reagents are valuable in asymmetric synthesis, for example, in nickel-catalyzed coupling reactions to create enantiomerically enriched products. google.com

Homochiral porous molecular networks are highly ordered, two-dimensional structures with potential applications in enantioselective separation, sensing, and catalysis. The formation of these networks on surfaces can be directed by using specific chiral molecules. Both (S)-(+)-3-bromo-2-methyl-1-propanol and its (R)-enantiomer have been employed as building blocks or structural modifiers in the construction of these sophisticated molecular architectures. chemicalbook.comscientificlabs.co.uk The chirality of the bromo-alcohol dictates the chirality of the resulting porous network. rsc.org

Chiral Liquid Crystals and Optically Active Reagents (e.g., Grignard Reagents)

Intermediate in Diverse Organic Reactions

The utility of this compound as an intermediate stems from its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom. This allows for a wide array of chemical transformations, making it a versatile tool for synthetic chemists.

Alkylation and Derivatization Strategies

The presence of the hydroxyl and bromo groups on adjacent carbons in this compound allows for a variety of alkylation and derivatization strategies. The hydroxyl group can be readily converted into a better leaving group or protected, while the bromine atom serves as a handle for nucleophilic substitution or organometallic coupling reactions. These strategies are fundamental in extending the carbon chain and introducing new functional groups with stereochemical control.

For instance, commercially available chiral 3-bromo-2-methyl-1-propanol, a related building block, has been instrumental in the total synthesis of natural products. nih.gov Accessing analogs with different substitutions often requires multi-step sequences where alkylation and derivatization are key steps. nih.gov The ability to perform these transformations on chiral scaffolds like this compound is crucial for creating a diverse range of enantiomerically pure compounds.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Alkylation | NaH, Alkyl halide | Ether | Carbon chain extension |

| Esterification | Acyl chloride, Pyridine | Ester | Protection or functionalization |

| Nucleophilic Substitution | NaN3 | Azide | Introduction of nitrogen functionality |

| Organometallic Coupling | Grignard reagent, Cu(I) catalyst | Substituted propanol | C-C bond formation |

Table 1: Examples of Alkylation and Derivatization Reactions. This table illustrates common transformations performed on haloalcohols like this compound, highlighting the versatility of this chiral building block in introducing various functionalities.

Formation of Chiral Spiroheterocyclic Scaffolds (e.g., Furan-2(5H)-ones, Tetrahydrofurans, Pyrans)

A particularly powerful application of this compound and its derivatives is in the synthesis of chiral spiroheterocyclic scaffolds. These complex, three-dimensional structures are prevalent in natural products and medicinally important compounds. researchgate.net The synthesis of these scaffolds often involves a sequence of reactions where the stereochemistry of the starting material, such as this compound, dictates the final stereochemical outcome.

Furan-2(5H)-ones: These motifs are present in a wide array of natural products and biologically active molecules. acs.org The synthesis of chiral furan-2(5H)-ones can be achieved through various strategies, including the cyclization of appropriately substituted precursors derived from chiral building blocks. For example, tandem rhodium-catalyzed O-H insertion of diazoarylidene succinimides into brominated alcohols, followed by base-promoted cyclization, has been developed to afford spiro furan-2(5H)-ones. researchgate.net

Tetrahydrofurans: The tetrahydrofuran (B95107) ring is another common feature in many natural products. ut.ee The synthesis of substituted tetrahydrofurans often relies on radical cyclization or metal-catalyzed processes. For instance, mercury(II)-induced cyclization and in situ bromination of precursors derived from the ring-opening of epoxides with propargylmagnesium bromide can lead to bromomethylene-substituted tetrahydrofurans. researchgate.net The inherent chirality of the starting alcohol can be transferred to the final tetrahydrofuran product.

Pyrans: Pyrans and their derivatives are important oxygen-containing heterocycles with a broad spectrum of biological activities. mdpi.comnih.gov The synthesis of pyrans can be accomplished through various multicomponent reactions. mdpi.comnih.gov While direct synthesis of chiral pyrans from this compound is less common, its derivatives can serve as precursors for fragments that are later incorporated into pyran-containing structures. For example, a one-pot synthesis of tetrasubstituted 2H-pyrans has been developed from Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters, which could potentially be derived from chiral alcohols. nih.gov

| Heterocycle | Synthetic Strategy | Key Intermediates/Reagents |

| Furan-2(5H)-ones | Tandem Rh(II)-catalyzed O-H insertion/cyclization | Diazoarylidene succinimides, Brominated alcohols |

| Tetrahydrofurans | Mercury(II)-induced cyclization/bromination | Propargylmagnesium bromide, Epoxides |

| Pyrans | Multicomponent reactions | Baylis-Hillman carbonates, β,γ-Unsaturated α-oxo-esters |

Table 2: Strategies for Spiroheterocycle Synthesis. This table outlines some of the modern synthetic methods used to construct complex spiroheterocyclic systems where chiral building blocks play a crucial role in controlling stereochemistry.

Emerging Research Perspectives and Future Directions

Development of Sustainable and Green Chemistry Synthetic Routes for Halohydrins

The synthesis of enantiopure halohydrins, including (2S)-1-bromo-2-propanol, is a key focus of green chemistry initiatives. Traditional methods often involve hazardous reagents and generate significant waste. acs.orgscielo.br Consequently, researchers are actively exploring more environmentally friendly and atom-economical strategies. unipd.itacs.org

Biocatalysis has emerged as a powerful tool for the green synthesis of chiral halohydrins. unipd.itacs.org Enzymes such as halohydrin dehalogenases (HHDHs), carbonyl reductases (KREDs), and alcohol dehydrogenases (ADHs) offer high selectivity under mild reaction conditions. unipd.itresearchgate.net For instance, a "one-pot" biocatalytic process using a P450 enzyme and a halohydrin dehalogenase has been developed for the synthesis of enantioenriched β-halohydrins with excellent enantiomeric excess (98–99% ee). unipd.it This method utilizes oxygen as a green oxidant and avoids the need for pre-functionalized substrates. unipd.it Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical steps, are also gaining traction. mdpi.comresearchgate.net These methods can provide access to a wide range of optically active halohydrins and their derivatives, such as epoxides and diols. unipd.itmdpi.com

Another green approach involves the use of alternative reagents and reaction media. The use of trichloroisocyanuric acid in aqueous acetone (B3395972) for the formation of chlorohydrins, which can then be converted to epoxides, presents a safer alternative to using corrosive halogens. scielo.brresearchgate.net

Table 1: Comparison of Synthetic Routes for Halohydrins

| Method | Advantages | Disadvantages | Key Enzymes/Reagents |

| Biocatalytic Asymmetric Reduction | High enantioselectivity, mild conditions, environmentally friendly. unipd.itacs.org | Limited substrate scope for some enzymes. numberanalytics.com | Carbonyl reductases (KREDs), Alcohol dehydrogenases (ADHs). unipd.it |

| Biocatalytic Kinetic Resolution | High enantiomeric excess for the resolved product. unipd.it | Maximum theoretical yield is 50%. | Lipases, Halohydrin dehalogenases (HHDHs). unipd.it |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis. mdpi.comresearchgate.net | May require careful optimization of reaction conditions for compatibility. mdpi.com | Whole-cell biocatalysts, various chemical reagents. mdpi.com |

| Green Chemical Methods | Avoids hazardous reagents like elemental halogens. scielo.brresearchgate.net | May still require organic solvents. scielo.br | Trichloroisocyanuric acid. scielo.brresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, with significant potential to accelerate the discovery and optimization of synthetic routes for compounds like this compound. numberanalytics.comchinesechemsoc.org These computational approaches can predict reaction outcomes, such as enantioselectivity, and guide the design of new catalysts and reaction conditions. chinesechemsoc.orgrsc.org

Developing predictive models for enantioselective reactions is a major focus. chinesechemsoc.orgnih.gov By analyzing large datasets of known reactions, ML algorithms can identify the key molecular features of substrates, catalysts, and solvents that influence stereoselectivity. chinesechemsoc.orgchimia.ch For example, deep neural networks (DNNs) have been successfully used to predict the enantiomeric excess (% ee) of asymmetric reactions with high accuracy. rsc.org This predictive power can save significant time and resources by allowing researchers to screen potential catalysts and conditions in silico before conducting experiments. rsc.orgchimia.ch

Furthermore, generative AI models are being developed to design novel chiral ligands and catalysts. researchgate.netrsc.org These models can learn the underlying principles of catalyst design from existing data and propose new structures with potentially improved performance. researchgate.net While still an emerging area, the integration of AI and ML into the workflow of synthetic chemistry promises to revolutionize how chiral molecules are synthesized. numberanalytics.comchimia.ch

Exploration of Novel Catalytic Systems for Enantioselective Transformations